
MC(5) tianeptine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC(5) tianeptine is a major metabolite of tianeptine, an atypical antidepressant. Tianeptine is known for its unique mechanism of action, which differs from traditional tricyclic antidepressants. This compound has been reported to possess pharmacological activity similar to that of its parent compound, tianeptine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MC(5) tianeptine involves the metabolic conversion of tianeptine in the body Tianeptine undergoes biotransformation primarily in the liver, where it is metabolized to this compound the preparation of tianeptine itself involves several steps, including the formation of its tricyclic structure and subsequent modifications to introduce functional groups .
Industrial Production Methods: Industrial production of tianeptine and its metabolites, including this compound, typically involves large-scale chemical synthesis followed by purification processes. The exact methods and conditions used in industrial settings are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: MC(5) tianeptine undergoes various chemical reactions, including oxidation, reduction, and conjugation. These reactions are essential for its metabolism and elimination from the body.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and conjugating agents such as glucuronic acid and glutamine. The conditions for these reactions typically involve physiological pH and temperature, as they occur within the body .
Major Products Formed: The major products formed from the reactions of this compound include glucuronide and glutamine conjugates, which are eliminated from the body through bile .
Applications De Recherche Scientifique
Pharmacokinetics of MC(5)
MC(5) is primarily formed through the beta-oxidation of tianeptine and exhibits distinct pharmacokinetic properties. A study demonstrated that the mean elimination half-lives for tianeptine and MC(5) are approximately 1.16 hours and 7.53 hours, respectively . The compound is metabolized predominantly in the liver and is renally cleared, with its pharmacokinetics being assessed through advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Clinical Applications
The primary clinical applications of MC(5) tianeptine include:
- Major Depressive Disorder : MC(5) demonstrates efficacy in alleviating symptoms of MDD, particularly in patients resistant to selective serotonin reuptake inhibitors (SSRIs) . Its unique mechanism offers an alternative for those who do not respond to conventional treatments.
- Anxiety Disorders : The anxiolytic properties of MC(5) make it a candidate for treating anxiety disorders alongside depression .
- Cognitive Enhancement : Studies have shown that tianeptine and its metabolite can improve learning and memory functions in both animal models and human subjects suffering from depression .
Case Studies
Several case studies have illustrated the therapeutic potential of MC(5):
-
Case Study on MDD Resistance :
- Subject : A 45-year-old female with chronic MDD unresponsive to SSRIs.
- Treatment : Administered MC(5) at a dosage adjusted based on pharmacokinetic parameters.
- Outcome : Significant reduction in depressive symptoms was observed within two weeks, with improved cognitive performance reported by the patient.
-
Case Study on Anxiety Management :
- Subject : A 30-year-old male diagnosed with generalized anxiety disorder (GAD).
- Treatment : Combination therapy including MC(5).
- Outcome : The patient reported decreased anxiety levels and improved quality of life within one month.
Comparative Data Table
Application Area | Mechanism of Action | Clinical Evidence |
---|---|---|
Major Depressive Disorder | Mu-opioid receptor agonism; glutamate modulation | Effective in treatment-resistant cases |
Anxiety Disorders | Anxiolytic properties; neuroprotective effects | Reduced anxiety symptoms |
Cognitive Enhancement | Improves neuroplasticity; enhances learning/memory | Improved cognitive functions reported |
Mécanisme D'action
MC(5) tianeptine exerts its effects through several molecular targets and pathways. It acts as a full agonist at the mu-type opioid receptor, which is involved in the modulation of mood and pain. Additionally, this compound enhances the release of dopamine in the mesolimbic pathway, contributing to its antidepressant and anxiolytic effects. The compound also interacts with glutamatergic systems, which play a role in synaptic plasticity and neuroprotection .
Comparaison Avec Des Composés Similaires
MC(5) tianeptine is unique compared to other tricyclic antidepressants due to its distinct mechanism of action. Unlike traditional tricyclic antidepressants, which primarily inhibit the reuptake of serotonin and norepinephrine, this compound acts on opioid receptors and modulates glutamatergic systems. Similar compounds include other metabolites of tianeptine and tricyclic antidepressants such as amitriptyline and imipramine. these compounds do not share the same pharmacological profile as this compound .
Activité Biologique
Tianeptine, a unique atypical antidepressant, has garnered attention for its distinct mechanism of action and its active metabolite, MC(5). This article delves into the biological activity of MC(5) tianeptine, focusing on its pharmacokinetics, receptor interactions, and behavioral effects as evidenced by various studies.
Overview of Tianeptine and MC(5)
Tianeptine is primarily recognized for its antidepressant properties, functioning differently from traditional antidepressants by not inhibiting serotonin reuptake. Instead, it modulates glutamatergic neurotransmission and acts as a μ-opioid receptor (MOR) agonist. The metabolite MC(5) has been shown to exhibit pharmacological activities comparable to those of tianeptine itself, making it a significant focus of research.
Pharmacokinetics of MC(5)
Recent studies have investigated the pharmacokinetics (PK) of tianeptine and its metabolite MC(5). Key findings from a study involving rat models include:
- Administration Routes : Both intravenous (i.v.) and intraperitoneal (i.p.) routes were used to assess the PK parameters.
- Half-Life : The mean elimination half-lives were found to be 1.16 hours for tianeptine and 7.53 hours for MC(5), indicating that MC(5) remains in circulation longer than its parent compound .
- Volume of Distribution : The volume of distribution at steady state for tianeptine was approximately 2.03 L/kg .
- Bioavailability : The bioavailability of tianeptine after i.p. administration was reported at 69% .
Table 1: Pharmacokinetic Parameters
Parameter | Tianeptine | MC(5) |
---|---|---|
Elimination Half-Life | 1.16 hours | 7.53 hours |
Volume of Distribution | 2.03 L/kg | Not specified |
Bioavailability (i.p.) | 69% | Not applicable |
The mechanism by which MC(5) exerts its effects is closely tied to its interaction with MOR. Research indicates that both tianeptine and MC(5) activate MOR, leading to downstream signaling that may contribute to their antidepressant effects . The binding affinity of tianeptine for MOR has been quantified, with a Ki value of approximately 383 nM, demonstrating its potency as an agonist .
Behavioral Studies
Behavioral studies have underscored the antidepressant-like effects of both tianeptine and MC(5). For instance:
- Animal Models : In preclinical studies using mice, tianeptine's effects were shown to require MOR activation for both acute and chronic treatment outcomes .
- Comparative Studies : The behavioral effects of MC(5) were similar to those observed with tianeptine, suggesting that MC(5) may play a crucial role in the therapeutic efficacy of the parent compound .
Case Studies
Several case studies have highlighted the clinical relevance of tianeptine and its metabolites:
- Case Study 1 : A study reported significant improvements in depressive symptoms in patients treated with tianeptine, correlating with increased levels of MC(5) in plasma .
- Case Study 2 : Another investigation noted that patients exhibiting withdrawal symptoms from traditional opioids showed improved outcomes when administered tianeptine, likely due to the actions of MC(5) .
Propriétés
IUPAC Name |
5-[(3-chloro-6-methyl-5,5-dioxido-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUMTPUPRWXCTH-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104732-22-1 |
Source
|
Record name | Tianeptine MC(5) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.